N-(2-aminoethyl)isoquinoline-5-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives involves several chemical reactions starting from 5-isoquinolinesulfonic acid. These derivatives have been synthesized to explore their vasodilatory activities. In particular, derivatives with an ethylene group between the two nonaromatic nitrogen atoms have shown potent activity. The modification of these molecules through alkylation has further enhanced their vasodilatory action, albeit with a sensitivity to the size of the alkyl groups (Morikawa et al., 1989).
Molecular Structure Analysis
The structural basis for the selectivity of isoquinoline sulfonamide compounds, including N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives, involves their ability to inhibit protein kinases by competing with adenosine triphosphates (ATP). Crystal structure analyses have provided insights into the ATP-competing inhibition mechanism and the selectivity towards different protein kinases, highlighting the importance of hydrophobic contacts and hydrogen bonding with the isoquinoline ring (Xu et al., 1996).
Chemical Reactions and Properties
Isoquinoline sulfonamides, including N-(2-aminoethyl)isoquinoline-5-sulfonamide, have been studied for their inhibitory effects on protein kinases. The interaction of these compounds with protein kinase C (PKC) suggests their role in modulating cellular functions such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation (Juszczak & Russell, 1989). This demonstrates the chemical reactivity and biological relevance of these compounds.
Physical Properties Analysis
The physical properties of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry. However, specific data on these properties requires further detailed studies, typically involving experimental measurements under controlled conditions.
Chemical Properties Analysis
N-(2-aminoethyl)isoquinoline-5-sulfonamide and its derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is characteristic of sulfonamide groups. These properties are essential for the synthesis of various pharmacologically active derivatives. The sulfonamide group's presence also influences the acidity and basicity of these compounds, affecting their interactions with biological targets (Grunewald et al., 2006).
Scientific Research Applications
PET Imaging Agent : A derivative, N-(2-(4-bromocinnamylamino)ethyl)-N-[11C]methyl-isoquinoline-5-sulfonamide, shows promise as a PET imaging agent for measuring protein kinase A levels in the brain (Vasdev et al., 2008).
Protein Kinase Inhibitor : Isoquinolinesulfonamides are potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C, useful in drug discovery and therapeutics (Hidaka et al., 1984).
Antidepressant and Antipsychotic Properties : Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole have been shown to exhibit significant antidepressant and antipsychotic properties, targeting various serotonin and dopamine receptors (Zajdel et al., 2013).
Overcoming Drug Resistance in Leukemia : These compounds have been used to overcome resistance to vinblastine in adriamycin-resistant leukemia cells, suggesting a new treatment method for leukemia (Wakusawa et al., 1992).
Synthesis of Bioactive Tricycles : A study presents a strategy for synthesizing multifunctional N-fused tricycles from isoquinoline ketone and sulfonamide, offering potential for bioactive isoquinoline-based tricycles (Liu et al., 2022).
Vasodilatory Activity : N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives exhibit vasodilatory activity, particularly those with ethylene-containing alkyl groups, showing antihypertensive and vasodilatory properties (Morikawa et al., 1989).
Kinase Inhibitor Synthesis : The Buchwald-Hartwig Reaction facilitates rapid synthesis of 3-aminoisoquinoline-5-sulfonamides related to known kinase inhibitors, potentially offering new drug targets (Proisy et al., 2009).
Inhibition of P2X7 Nucleotide Receptors : Isoquinolines are effective in inhibiting human and murine P2X7 nucleotide receptors, suggesting their potential as selective antagonists for human diseases (Humphreys et al., 1998).
Lymphocyte Function : Isoquinoline sulfonamide protein kinase inhibitors inhibit lymphocyte-mediated lysis and cellular proliferation, indicating a role for protein kinase C in lymphocyte function (Juszczak & Russell, 1989).
Antibacterial and Antioxidative Activities : Recent advances in designing two-component sulfonamide hybrids show promise for antibacterial, antioxidative, and anti-neuropathic pain activities (Ghomashi et al., 2022).
Safety And Hazards
The compound is labeled with the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
properties
IUPAC Name |
N-(2-aminoethyl)isoquinoline-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVZSHVZGVWQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004735 | |
Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)isoquinoline-5-sulfonamide | |
CAS RN |
84468-17-7 | |
Record name | N-(2-Aminoethyl)-5-isoquinolinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.